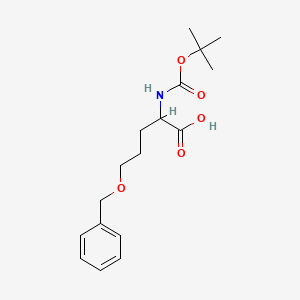

N-Boc-5-(phenylmethoxy)-DL-norvaline

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of peptide and medicinal chemistry, the synthesis of complex molecules often requires the use of protecting groups. researchgate.net These are chemical moieties that are temporarily attached to a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. researchgate.net N-Boc-5-(phenylmethoxy)-DL-norvaline is a prime example of a protected amino acid. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, a common strategy in peptide synthesis. cymitquimica.com

The Boc group is favored for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. wikipedia.orgmasterorganicchemistry.com This allows for the selective deprotection and subsequent reaction of the amino group, which is fundamental to the stepwise assembly of peptide chains. cymitquimica.com The use of Boc-protected amino acids is a cornerstone of the Boc/benzyl (B1604629) (Bn) strategy in solid-phase peptide synthesis (SPPS), one of the most widely used methods for creating peptides. researchgate.net

Role as a Synthetic Intermediate in Peptide and Non-Peptide Synthesis

This compound functions as a valuable synthetic intermediate, primarily in the construction of peptides and other complex organic molecules. In peptide synthesis, it can be incorporated into a growing peptide chain to introduce a norvaline residue with a protected hydroxyl group in its side chain. nih.gov This protected hydroxyl group can be deprotected at a later stage to allow for further modifications, such as glycosylation or phosphorylation, which are crucial for the biological function of many proteins.

Beyond traditional peptide synthesis, this compound can be utilized in the synthesis of peptidomimetics and other non-peptide natural products and therapeutic agents. The norvaline backbone provides a specific spatial arrangement, while the protected side chain offers a handle for introducing diverse functionalities.

Significance of the Benzyl Ether Protecting Group in Amino Acid Side Chains

The side chain of the norvaline residue in this compound is protected by a benzyl ether group. Benzyl ethers are widely used as protecting groups for alcohols due to their stability under various reaction conditions, including acidic and basic environments. organic-chemistry.org This stability is crucial as it prevents unwanted side reactions at the hydroxyl group during the coupling and deprotection steps of peptide synthesis. peptide.com

The benzyl group can be readily removed through catalytic hydrogenolysis, a mild and efficient method that typically does not affect other functional groups in the peptide. highfine.com This orthogonality allows for the selective deprotection of the side chain, enabling site-specific modifications of the final peptide. The use of benzyl ethers is a key feature of the Boc/Bn strategy in peptide synthesis, where the Boc group is removed by acid and the benzyl-based side-chain protecting groups are removed by hydrogenolysis. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C17H25NO5 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid |

InChI |

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

SLSGDJMDQHCUBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies for N Boc 5 Phenylmethoxy Dl Norvaline

General Strategies for N-Boc Protection of Amino Acids

The protection of the amino group is a critical step in peptide synthesis and the synthesis of amino acid derivatives to prevent unwanted side reactions. mychemblog.combiosynth.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under moderately acidic conditions. mychemblog.comwikipedia.org

Use of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the reagent of choice for the introduction of the Boc group onto an amino acid. wikipedia.orgrsc.org The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. jk-sci.com This process results in the formation of a carbamate (B1207046) derivative, effectively protecting the amine functionality. wikipedia.org The byproducts of this reaction are typically carbon dioxide and tert-butanol, which are volatile and easily removed. jk-sci.com

Solvent Systems and Catalytic Conditions for N-Boc Protection

The N-tert-butoxycarbonylation of amino acids can be performed under a variety of conditions, often tailored to the specific substrate. organic-chemistry.org Aqueous or anhydrous conditions can be employed for the reaction with a base and Boc₂O. organic-chemistry.org

Common solvent systems include mixtures of water and organic solvents like tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile. fishersci.co.uk The presence of a base is typically required to facilitate the reaction. fishersci.co.uk Common bases used for this transformation include sodium hydroxide (B78521), sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk

In some cases, the reaction can be carried out under catalyst-free conditions in water, offering an environmentally friendly approach. researchgate.net For amines with weaker nucleophilicity, such as aromatic amines, the addition of a catalyst may be necessary. Lewis acids have also been reported to catalyze the N-Boc protection of amines. semanticscholar.org Furthermore, solvent-free conditions using a catalytic amount of iodine have been shown to be effective for the protection of various amines at room temperature. acs.org

| Reagent | Solvent(s) | Base/Catalyst | Reference |

|---|---|---|---|

| Boc₂O | Water/THF, Dioxane, Acetonitrile | Sodium Hydroxide, Sodium Bicarbonate, DMAP | wikipedia.orgfishersci.co.uk |

| Boc₂O | Water | None (Catalyst-free) | researchgate.net |

| Boc₂O | Solvent-free | Iodine (catalytic) | acs.org |

| Boc₂O | Acetonitrile | Yttria-zirconia based Lewis acid | semanticscholar.org |

Approaches for Introducing the Phenylmethoxy (Benzyloxy) Group

The phenylmethoxy group, also known as the benzyl (B1604629) group, is a common protecting group for hydroxyl and carboxylic acid functionalities in organic synthesis. wikipedia.org Its introduction is a key step in the synthesis of N-Boc-5-(phenylmethoxy)-DL-norvaline, where it protects a hydroxyl group on the norvaline side chain.

Protection of Hydroxyl Groups in Norvaline Precursors

The synthesis of this compound likely proceeds through an intermediate such as 5-hydroxynorvaline. researchgate.netresearchgate.netwikipedia.org The hydroxyl group of this precursor needs to be protected before subsequent reactions. The benzyl group is a suitable choice for this purpose due to its robustness. nih.gov

Benzylation Reactions in Organic Synthesis

The Williamson ether synthesis is a classical and widely used method for the formation of benzyl ethers. organic-chemistry.org This reaction involves the deprotonation of an alcohol with a strong base, such as sodium hydride, followed by reaction with a benzyl halide like benzyl bromide. wikipedia.orgnih.gov For substrates that are sensitive to basic conditions, alternative methods are available. For instance, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org

Selective benzylation of a primary hydroxyl group in the presence of other functionalities can be achieved using milder bases like silver oxide (Ag₂O). organic-chemistry.org

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide (e.g., BnBr) | Anhydrous solvent (e.g., DMF, THF) | wikipedia.orgnih.govorganic-chemistry.org |

| Acid-Catalyzed Benzylation | Alcohol, Benzyl Trichloroacetimidate | Acidic conditions | organic-chemistry.org |

| Selective Benzylation | Diol, Silver Oxide (Ag₂O), Benzyl Halide | Milder conditions for selective protection | organic-chemistry.org |

Synthesis of the Norvaline Backbone

The synthesis of the norvaline backbone can be achieved through various established methods in organic chemistry. One common approach involves starting from readily available precursors and introducing the necessary functional groups.

For instance, L-norvaline can be synthesized from n-valeric acid through a series of reactions including α-bromination, ammonolysis, and resolution of the resulting racemic mixture. google.comresearchgate.net Another reported strategy involves the asymmetric transfer allylation of a glycine (B1666218) Schiff base to produce (S)-allylglycine, which can then be converted to norvaline and its derivatives. nih.gov The synthesis of (S)-5-hydroxynorvaline has been achieved from L-glutamic acid. researchgate.net These methods provide routes to the core norvaline structure, which can then be further modified and protected as required for the synthesis of the target compound.

Chemical Synthesis of DL-Norvaline

The chemical synthesis of DL-norvaline, a non-proteinogenic amino acid, typically commences from readily available starting materials such as n-valeric acid. google.comgoogle.com A common and established route involves the α-halogenation of a carboxylic acid derivative, followed by amination.

A prevalent method is the Hell-Volhard-Zelinsky reaction, where n-valeric acid is first converted to an acyl halide, which is then brominated at the alpha position. The resulting α-bromo derivative is subsequently displaced by ammonia (B1221849) to yield the racemic mixture of DL-norvaline.

A typical synthetic sequence is as follows:

Acyl Halide Formation: n-Valeric acid is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), to form the corresponding acyl chloride or bromide. This step activates the carbonyl group for subsequent α-halogenation.

α-Bromination: The acyl halide is then reacted with bromine (Br₂) in the presence of a catalytic amount of phosphorus, leading to the formation of α-bromo-n-valeryl halide.

Ammonolysis: The α-bromo intermediate is then subjected to ammonolysis, where it is treated with an excess of ammonia (NH₃). This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding DL-norvaline. google.com

| Step | Reagents | Product | Typical Yield |

| Acyl Halogenation | n-Valeric acid, Thionyl chloride | n-Valeryl chloride | High |

| α-Bromination | n-Valeryl chloride, Bromine, P (cat.) | α-Bromo-n-valeryl chloride | Good to High |

| Ammonolysis | α-Bromo-n-valeryl chloride, Ammonia | DL-Norvaline | Moderate to Good |

This classical approach is robust and scalable, making it suitable for producing significant quantities of DL-norvaline.

Enzymatic Approaches for Norvaline Precursors

Enzymatic methods offer a green and highly selective alternative for the synthesis of amino acids and their precursors. These biocatalytic approaches often proceed under mild reaction conditions and can provide high enantiomeric purity, which is a significant advantage over classical chemical synthesis that typically results in racemic mixtures.

For the synthesis of norvaline precursors, several enzymatic strategies can be envisioned:

Transamination: Transaminases (or aminotransferases) can catalyze the transfer of an amino group from a donor molecule (like glutamate (B1630785) or aspartate) to a keto acid acceptor. In this case, α-ketovalerate would serve as the precursor to norvaline. This method is highly efficient and can produce chiral amino acids with high enantiomeric excess.

Reductive Amination: Amino acid dehydrogenases can catalyze the reductive amination of an α-keto acid using ammonia and a reducing equivalent such as NADH or NADPH. This one-step process directly converts α-ketovalerate into norvaline.

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, is also a viable and cost-effective strategy. researchgate.net For instance, engineered Escherichia coli cells expressing a suite of enzymes can be used to convert simple carbon sources into target amino acids. wikipedia.org

| Enzymatic Approach | Key Enzyme | Substrate | Product | Advantages |

| Transamination | Transaminase | α-Ketovalerate | Norvaline | High stereoselectivity, mild conditions |

| Reductive Amination | Amino Acid Dehydrogenase | α-Ketovalerate | Norvaline | Direct conversion, high atom economy |

While enzymatic methods for the direct production of DL-norvaline are less common than for its L- or D-enantiomers, the principles can be adapted. For instance, the use of a racemase could be coupled with an enantioselective enzyme to produce the desired racemic mixture, although this is a less common industrial goal.

Integrated Synthetic Pathways for this compound

The final assembly of this compound requires a strategic integration of the synthesis of the norvaline backbone with the introduction of the necessary protecting groups. This can be achieved through various synthetic strategies, including multistep convergent synthesis and sequential protecting group manipulations.

Multistep Convergent Synthesis

A convergent synthetic approach would involve the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, this could involve:

Synthesis of a protected amino alcohol: A suitable starting material, such as a 5-hydroxynorvaline derivative, would be synthesized. The hydroxyl group would be protected with a benzyl group to form the phenylmethoxy moiety.

Synthesis of the N-Boc protected amino acid: In a separate pathway, the amino group of DL-norvaline would be protected with a tert-butyloxycarbonyl (Boc) group.

Fragment Coupling: The two fragments would then be coupled to form the final product.

Sequential Protecting Group Manipulations

A more linear, sequential approach is also a common strategy for the synthesis of complex amino acid derivatives. This would involve the step-by-step modification of the DL-norvaline backbone.

A plausible sequential synthesis would be:

Synthesis of DL-Norvaline: As described in section 2.3.1, DL-norvaline would be synthesized from n-valeric acid.

N-Boc Protection: The amino group of DL-norvaline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is typically high-yielding and selective for the amino group.

Introduction of the Phenylmethoxy Group: This step is more complex as it requires the selective functionalization of the terminal methyl group of the norvaline side chain. A more practical approach would be to start from a precursor that already contains a hydroxyl group at the 5-position, such as 5-hydroxy-DL-norvaline. The hydroxyl group can then be benzylated using benzyl bromide in the presence of a base like sodium hydride to form the phenylmethoxy ether.

Stereochemical Considerations and Control in N Boc 5 Phenylmethoxy Dl Norvaline Research

Strategies for Chiral Resolution to Obtain Enantiopure Norvaline Derivatives

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial step in obtaining optically active norvaline derivatives for various scientific and industrial purposes. google.com The primary approaches for chiral resolution can be broadly categorized into chemical and enzymatic methods.

Chemical Resolution Techniques

Chemical resolution is a widely used method for separating enantiomers. wikipedia.org This technique typically involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orggoogle.com

One common approach involves the formation of diastereomeric salts. For racemic acids like N-Boc-DL-norvaline, a chiral base can be used as the resolving agent. Conversely, for racemic bases, a chiral acid like tartaric acid or its derivatives is employed. wikipedia.orggoogle.com After separation, the resolving agent is removed to yield the pure enantiomers. A specific example of chemical resolution for a related amino acid, valine, uses D-dibenzoyltartaric acid (D-DBTA) and L-dibenzoyltartaric acid (L-DBTA) as resolving agents in a dilute inorganic acid solution. google.com This process of forming and separating diastereomeric salts, followed by neutralization, yields the individual D- and L-valine enantiomers. google.com

Another strategy involves the use of chiral labeling reagents. These reagents react with the enantiomers to form diastereomers that can be separated and identified using techniques like high-performance liquid chromatography (HPLC). jst.go.jp

| Technique | Resolving Agent Example | Separation Principle | Application Example |

| Diastereomeric Salt Formation | D- or L-dibenzoyltartaric acid (DBTA) | Differential solubility of diastereomeric salts | Resolution of DL-valine |

| Chiral Labeling | 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) | Chromatographic separation of diastereomers | Separation of isoleucine stereoisomers |

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally friendly alternative to chemical methods. researchgate.net This approach utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other unchanged. tandfonline.comresearchgate.net This allows for the separation of the unreacted enantiomer from the modified one.

A prominent example is the use of acylases in the resolution of N-acyl-DL-amino acids. google.comtandfonline.com In this process, the racemic mixture of the N-acetylated amino acid is treated with an acylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid intact. tandfonline.com The resulting free L-amino acid can then be separated from the unreacted D-enantiomer derivative. This method has been successfully applied to resolve various amino acids, including tryptophan, leucine (B10760876), and alanine. tandfonline.com

Another enzymatic strategy involves the use of D-amino acid oxidase (DAAO). This enzyme can selectively oxidize the D-enantiomer of an amino acid to the corresponding α-keto acid. researchgate.net In a multi-enzyme system for L-norvaline production, D-norvaline is oxidized by DAAO, and the resulting keto acid is then asymmetrically reduced to L-norvaline by leucine dehydrogenase (LeuDH). researchgate.net This process can achieve high enantiomeric excess (>99%) and conversion rates. researchgate.net

| Enzyme | Reaction Type | Substrate Example | Product | Key Advantage |

| Acylase | Hydrolysis | N-acetyl-DL-amino acids | L-amino acid and N-acetyl-D-amino acid | High stereospecificity |

| D-Amino Acid Oxidase (DAAO) | Oxidation | DL-norvaline | α-keto acid (from D-norvaline) | High enantioselectivity |

| Leucine Dehydrogenase (LeuDH) | Reduction | α-keto acid | L-norvaline | Asymmetric reduction |

Asymmetric Synthesis Approaches for Enantiomerically Pure Norvaline Analogues

Asymmetric synthesis, also known as enantioselective synthesis, is a powerful strategy that aims to create a specific enantiomer directly from a prochiral substrate, thus avoiding the need for resolution and the inherent waste of 50% of the material. wikipedia.org This approach is often more efficient and is a cornerstone of modern organic chemistry. unibo.itresearchgate.net

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids and sugars, as starting materials. wikipedia.orgresearchgate.net These natural compounds serve as "chiral building blocks" that can be chemically transformed into the desired target molecule while retaining their original stereochemistry. wikipedia.orgbaranlab.org

For the synthesis of norvaline analogues, other naturally occurring amino acids can serve as the chiral starting point. researchgate.net For example, a divergent, enantioselective synthetic strategy has been reported to produce non-proteinogenic amino acids like norvaline from (S)-allylglycine, which is obtained with high enantiomeric excess through the asymmetric transfer allylation of a glycine (B1666218) Schiff base. researchgate.netnih.gov This approach leverages the existing chirality of the starting material to control the stereochemistry of the final product. researchgate.net

Asymmetric Catalysis (e.g., asymmetric hydrogenation, organocatalysis)

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. lboro.ac.uk This is a highly efficient method for generating enantiomerically enriched products. bgu.ac.il

Asymmetric Hydrogenation is a key technique in which a prochiral molecule, such as an α-keto acid, is converted to a chiral product through the addition of hydrogen in the presence of a chiral catalyst. For instance, the asymmetric reduction of an α-keto acid to L-norvaline can be catalyzed by enzymes like leucine dehydrogenase (LeuDH), often coupled with a cofactor regeneration system. researchgate.net

Organocatalysis utilizes small organic molecules as catalysts to promote enantioselective transformations. unibo.it This field has grown rapidly and offers a powerful alternative to metal-based catalysts. nih.gov For example, chiral phase-transfer catalysts derived from cinchonidine (B190817) have been used in the asymmetric allylation of a glycine Schiff base to produce (S)-allylglycine, a precursor for norvaline synthesis, with high enantiomeric excess. researchgate.netnih.gov

Another enzymatic approach that falls under asymmetric catalysis is the use of transaminases. D-amino acid transaminases can catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids with high enantiomeric excess. mdpi.com For instance, a D-amino acid transaminase from Haliscomenobacter hydrossis has been used for the synthesis of D-norvaline from 2-oxovalerate, achieving a product yield of 98% and an enantiomeric excess greater than 99%. mdpi.com

| Catalyst Type | Reaction | Substrate | Product | Reported Enantiomeric Excess (ee) |

| Leucine Dehydrogenase (LeuDH) | Asymmetric Reduction | α-keto acid | L-norvaline | >99% |

| Cinchonidine-derived catalyst | Phase Transfer Catalysis | Glycine Schiff base | (S)-allylglycine | >97% |

| D-amino acid transaminase | Asymmetric Amination | 2-oxovalerate | D-norvaline | >99% |

Diastereoselective Synthesis

The synthesis of specific stereoisomers of N-Boc-5-(phenylmethoxy)-norvaline is crucial for its application in advanced chemical and pharmaceutical research. As "DL" in the parent compound name indicates a mixture of enantiomers, diastereoselective synthesis aims to control the three-dimensional arrangement at multiple stereocenters, producing a specific diastereomer. Researchers utilize several established strategies to achieve this control, which are broadly applicable to non-proteinogenic amino acids like norvaline and its derivatives. wiley.comnih.gov

One of the foundational methods is the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily attached to a precursor of the norvaline derivative. This auxiliary guides the stereochemical outcome of a subsequent reaction, such as alkylation, by creating a sterically hindered environment that favors reagent attack from a specific direction. After the desired stereocenter is established with high diastereoselectivity, the auxiliary is chemically removed to yield the enantiomerically enriched product.

Substrate-controlled synthesis is another key strategy, where the stereochemistry of a new center is dictated by an existing chiral center within the substrate molecule. nih.gov For derivatives of N-Boc-5-(phenylmethoxy)-DL-norvaline, this could involve a reaction where the existing stereocenter of the norvaline backbone directs the formation of a second stereocenter elsewhere in the molecule, leading to the preferential formation of one diastereomer. nih.gov

More modern approaches often rely on catalytic asymmetric synthesis . This powerful technique employs a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to create a chiral environment that influences the reaction pathway. nih.gov Methods such as the asymmetric hydrogenation of prochiral dehydro amino acid derivatives or the stereoselective alkylation of glycine equivalents are common for producing α-amino acids with high enantiomeric and diastereomeric purity. nih.govnih.govmountainscholar.org These catalytic methods are highly efficient and are a cornerstone of modern asymmetric synthesis. wiley.com

The table below summarizes these primary approaches to diastereoselective synthesis.

| Synthesis Method | Core Principle | Key Advantages | Common Limitations |

|---|---|---|---|

| Chiral Auxiliaries | A removable chiral group on the substrate directs the stereochemical course of a reaction. | Often provides high diastereoselectivity and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, reducing overall yield. |

| Substrate Control | An existing stereocenter in the substrate molecule directs the formation of a new stereocenter. nih.gov | Does not require an external source of chirality beyond the substrate itself. | The level of selectivity is highly dependent on the specific substrate structure. |

| Catalytic Asymmetric Synthesis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. nih.gov | Highly efficient (low catalyst loading), atom-economical, and capable of generating high stereoselectivity. wiley.comnih.gov | Catalyst development can be complex and costly; optimization is often required. |

Impact of Stereochemistry on Derivative Synthesis and Subsequent Research

The specific stereochemistry of N-Boc-5-(phenylmethoxy)-norvaline derivatives is a critical determinant of their function and utility in subsequent research, particularly in medicinal chemistry and materials science. nih.govmalariaworld.org The three-dimensional structure defined by its chiral centers directly influences molecular recognition, biological activity, and physical properties. nih.govlibretexts.org

In the synthesis of peptides and peptidomimetics, the incorporation of a non-proteinogenic amino acid like a specific stereoisomer of a norvaline derivative can profoundly alter the resulting peptide's conformation. mdpi.com This structural change affects how the peptide binds to biological targets such as enzymes or receptors. libretexts.org Frequently, only one stereoisomer will exhibit the desired biological effect, while others may be inactive or even produce unwanted side effects. nih.govresearchgate.net Therefore, access to stereochemically pure building blocks is essential for developing potent and selective therapeutic agents.

Stereochemistry also dictates the macroscopic and physicochemical properties of the derivatives. The self-assembly of molecules, a key process in the formation of biomaterials like hydrogels, can be highly dependent on the chirality of the constituent building blocks. mdpi.com For example, studies on dipeptides containing norvaline have shown that simple changes in the chirality of one amino acid can determine whether the peptides self-assemble into nanotubes or other structures. mdpi.com This has significant implications for the rational design of new materials.

Furthermore, the availability of distinct stereoisomers is fundamental for structure-activity relationship (SAR) studies. By synthesizing and testing a full set of diastereomers, researchers can probe the specific interactions between a molecule and its biological target. nih.gov This systematic approach provides invaluable insight into the structural requirements for activity, guiding the design of more effective next-generation compounds. nih.govmalariaworld.org The stereoisomerism can also influence pharmacokinetic properties, as metabolic enzymes and transport proteins within the body are chiral and may interact differently with different stereoisomers. nih.gov

The table below outlines the key areas influenced by the stereochemistry of these derivatives.

| Property or Application | Influence of Stereochemistry | Specific Example |

|---|---|---|

| Biological Activity | Dictates binding affinity and selectivity for chiral biological targets like enzymes and receptors. libretexts.org | Only the (S)-enantiomer of ibuprofen (B1674241) is effective as a painkiller because it binds correctly to the target enzyme. libretexts.org |

| Peptide and Derivative Conformation | The configuration of the α-carbon determines the local and global structure of a peptide chain. mdpi.com | Incorporating a D-amino acid instead of an L-amino acid can induce a specific turn or fold in a peptide. |

| Material Properties | Affects molecular packing, self-assembly, and the resulting morphology of materials. mdpi.com | Dipeptides of norvaline and phenylalanine show different self-assembly behaviors depending on the chirality of each amino acid. mdpi.com |

| Structure-Activity Relationship (SAR) | Allows for a detailed understanding of how 3D structure relates to biological function. nih.gov | Comparing the activity of all possible diastereomers can identify the key stereocenters for target interaction. nih.govmalariaworld.org |

| Pharmacokinetics (Metabolism & Transport) | Affects recognition by chiral enzymes and transporters, influencing a compound's metabolic stability and uptake. nih.gov | Stereoselective uptake by amino acid transporters can lead to different bioavailabilities for different isomers. nih.govmalariaworld.org |

Derivatives and Analogues of N Boc 5 Phenylmethoxy Dl Norvaline: Synthetic Strategies and Research Directions

Hydroxylated Norvaline Derivatives

The introduction of hydroxyl groups into the norvaline side chain creates polar derivatives with altered solubility and the potential for new interactions in biological systems. These hydroxylated analogues are significant as synthetic intermediates and as components of biologically active peptides.

N-Boc-5-hydroxy-D-norvaline and L-norvaline Benzyl (B1604629) Esters as Intermediates

N-Boc-protected amino acids, such as N-Boc-5-hydroxy-D-norvaline, are crucial building blocks in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amine, enabling controlled, stepwise assembly of peptide chains. chemimpex.com Similarly, benzyl esters are frequently used to protect the carboxylic acid terminus of amino acids like L-norvaline during synthesis. researchgate.net This protection strategy is vital in multi-step syntheses, preventing unwanted side reactions.

L-valine benzyl ester, a structurally similar compound, is a well-documented intermediate in the synthesis of pharmaceuticals like Valsartan. google.com Its preparation and use in alkylation reactions highlight the role of benzyl esters in creating complex amino acid derivatives. google.com The benzyl ester group is advantageous because it can be easily removed through hydrogenolysis, a mild deprotection method. researchgate.net

Synthesis and Transformations of Hydroxy-Norvaline Analogues

The synthesis of hydroxylated norvaline analogues can be achieved through various stereoselective methods. One reported strategy involves a divergent, enantioselective synthesis to produce syn-γ-hydroxynorvaline. researchgate.net This route begins with a three-component Mannich reaction using readily available starting materials to construct a key α-amino-γ-oxopentanoic acid intermediate. researchgate.net Subsequent chemoselective and stereoselective reductions yield the desired hydroxylated product. researchgate.net

Once synthesized, hydroxy-norvaline derivatives can undergo further transformations. For instance, esters of delta-hydroxy-L-norvaline, when converted to their mesylate or tosylate forms, spontaneously cyclize to form L-proline esters in high yield when exposed to an aqueous buffer. sigmaaldrich.comnih.gov This transformation provides a novel and efficient route to optically active proline esters, demonstrating the synthetic utility of hydroxylated norvaline intermediates. nih.gov

Fluorinated Norvaline Derivatives

The incorporation of fluorine into amino acids can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated analogues highly valuable in drug design. nih.govnih.gov

Introduction of Fluorine Atoms into the Norvaline Skeleton

Introducing fluorine into the norvaline skeleton can be accomplished through several methods, broadly categorized as nucleophilic and electrophilic fluorination. nih.gov

Nucleophilic Fluorination : This method involves using a nucleophilic fluoride (B91410) source to displace a leaving group. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used to convert hydroxyl groups into fluorine atoms. nih.govnih.gov For example, DAST has been successfully used in the synthesis of fluorinated vitamin D3 analogues from their hydroxylated precursors. nih.gov

Electrophilic Fluorination : This approach uses an electrophilic fluorine source, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to react with electron-rich centers. nih.govnumberanalytics.com For instance, photoredox catalysis can be employed where an alkyl radical adds to a dehydroalanine (B155165) derivative, and the resulting radical is then trapped by Selectfluor to generate an α-fluoro-α-amino acid. nih.govnih.gov

Synthetic Methodologies for Fluorinated Amino Acids

The synthesis of fluorinated amino acids has seen rapid advancement, with numerous strategies developed to access complex structures. nih.gov Modern methods often leverage advances in catalysis. nih.govnih.gov

One prominent strategy involves the use of fluorinated building blocks which are then elaborated into the desired amino acid. rsc.org Another approach is the direct, late-stage fluorination of amino acid precursors. researchgate.net Cross-coupling reactions, such as the Negishi and Suzuki-Miyaura reactions, have been instrumental in synthesizing a variety of fluorinated aromatic amino acids from halo-amino acid precursors. nih.gov Additionally, enzymatic methods, such as those using lipases for kinetic resolution, provide an efficient route to enantiomerically pure fluorinated amino acids. researchgate.netpsu.edu

Below is a table summarizing common fluorinating agents and their applications in amino acid synthesis.

| Fluorinating Agent | Abbreviation | Type | Typical Application |

| Diethylaminosulfur trifluoride | DAST | Nucleophilic | Conversion of alcohols to alkyl fluorides. nih.govnumberanalytics.com |

| N-fluorobenzenesulfonimide | NFSI | Electrophilic | Fluorination of electron-rich carbons. nih.govnumberanalytics.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | Used in photoredox catalysis for carbofluorination. numberanalytics.comnih.gov |

Homologous and Branched-Chain Amino Acid Derivatives

Modifying the length and branching of the norvaline side chain leads to homologous and branched-chain derivatives. These non-canonical amino acids can be produced through chemical synthesis or biosynthetic pathways and are used to probe protein structure and function.

A homologous series of protected L-norvaline oligomers, from dimer to heptamer, has been prepared using standard peptide coupling methods like the dicyclohexylcarbodiimide (B1669883) (DCC) and acid azide (B81097) techniques. researchgate.net In these syntheses, the N-terminus was protected with a t-butyloxycarbonyl group, and the C-terminus was protected as a methyl ester. researchgate.net

In biological systems, organisms like E. coli can produce norvaline as a side-product of the branched-chain amino acid synthesis pathway. nih.govnih.gov This occurs particularly under conditions of high glucose flux and derepression of the pathway's enzymes. nih.gov While this biosynthetic production can be a challenge in recombinant protein manufacturing due to misincorporation, it also highlights the enzymatic promiscuity that can be harnessed for producing non-canonical amino acids. nih.govnih.gov

Relationship to Homoserine and Norleucine Analogues

N-Boc-5-(phenylmethoxy)-DL-norvaline is a non-proteinogenic amino acid that belongs to a broader class of synthetic building blocks used in peptide chemistry. Its structure is closely related to analogues of homoserine and norleucine, differing primarily in the length of the aliphatic side chain and the nature of the protecting groups. Understanding these relationships is crucial for designing novel peptide structures with tailored properties.

Norvaline itself is an analogue of leucine (B10760876) and isoleucine, featuring a straight five-carbon chain. The "5-(phenylmethoxy)" modification indicates that a benzyloxy group is attached to the terminal carbon of the norvaline side chain. This benzyloxy group serves as a protected form of a hydroxyl group, making the compound a precursor to 5-hydroxynorvaline derivatives.

The structural relationship to homoserine and norleucine analogues is best illustrated by comparing their core structures. Homoserine is a four-carbon α-amino acid with a terminal hydroxyl group. This compound can be seen as a chain-extended and protected version of a homoserine analogue. Similarly, norleucine is a six-carbon α-amino acid. The relationship is evident when comparing this compound to a compound like N-Boc-6-(phenylmethoxy)-L-norleucine, where the core amino acid is norleucine instead of norvaline. bldpharm.com

These subtle structural modifications—specifically the length of the alkyl chain between the α-carbon and the terminal functional group—can significantly influence the conformational preferences of peptides into which they are incorporated. This allows researchers to systematically probe the effects of side-chain length and functionality on peptide structure and biological activity.

Table 1: Structural Comparison of Related Amino Acid Analogues

| Compound Name | Core Amino Acid | Side Chain Length (Carbons) | Terminal Group |

|---|---|---|---|

| N-Boc-O-benzyl-DL-homoserine | Homoserine | 2 (from α-carbon) | O-benzyl (OBn) |

| This compound | Norvaline | 3 (from α-carbon) | Phenylmethoxy (OBn) |

| N-Boc-6-(phenylmethoxy)-L-norleucine | Norleucine | 4 (from α-carbon) | Phenylmethoxy (OBn) |

Synthesis of Related N-Boc Protected Amino Acids

The synthesis of N-Boc protected amino acids is a fundamental process in modern peptide chemistry, enabling the stepwise assembly of peptide chains. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality due to its stability under various coupling conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). youtube.com

The most common method for introducing the Boc group onto an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc anhydride (B1165640). This reaction is typically performed in the presence of a base to neutralize the newly formed carbamic acid and drive the reaction to completion.

General Reaction Scheme:

Amino Acid + (Boc)₂O --(Base, Solvent)--> N-Boc-Amino Acid

Commonly used bases and solvent systems include:

Triethylamine (Et₃N) in a mixture of acetone (B3395972) and water. google.com

Sodium hydroxide (B78521) in a dioxane/water or THF/water mixture.

1,1,3,3-tetramethylguanidinium salts in dimethylaminopyridine.

The reaction conditions, such as temperature and reaction time, can be optimized for specific amino acids. For instance, reactions are often carried out at temperatures ranging from 0°C to 40°C with reaction times of 0.5 to 4 hours. google.com This methodology is versatile and has been successfully applied to a wide range of amino acids, including natural and non-natural ones like L-norvaline, to produce the corresponding N-Boc protected derivatives with high yields and purity. google.comresearchgate.net The synthesis of this compound would follow a similar principle, starting from 5-(phenylmethoxy)-DL-norvaline.

Table 2: Common Reagents for N-Boc Protection

| Reagent | Role | Typical Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc Group Source | Reactant with amino acid |

| Triethylamine (Et₃N) | Base | Acetone/water solvent system |

| Sodium Hydroxide (NaOH) | Base | Dioxane/water or THF/water solvent |

| Trifluoroacetic Acid (TFA) | Deprotection Agent | Mild acid for Boc group removal |

| Hydrochloric Acid (HCl) | Deprotection Agent | Acid for Boc group removal |

Cyclized and Constrained Analogues

In peptide design and peptidomimetics, there is significant interest in creating analogues with restricted conformational freedom. nih.gov Cyclization and the introduction of constrained residues are primary strategies to lock the peptide backbone into a specific, biologically active conformation. This approach can lead to increased potency, enhanced receptor selectivity, and improved stability against enzymatic degradation.

The synthesis of constrained analogues often involves creating cyclic structures within the amino acid side chain or fusing rings to the peptide backbone. For example, the synthesis of highly constrained quaternary carbocyclic α-amino acids like N-Boc-bicycloproline has been achieved through multi-step synthetic routes. nih.gov Key reactions in such syntheses can include:

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium catalysts (e.g., Grubbs' catalyst), is used to form cyclic structures, such as the pyrrolidine (B122466) ring in bicycloproline analogues. nih.gov

C-H Insertion Reactions: Transition metal-catalyzed reactions, for instance using rhodium(II) catalysts, can install nitrogen-containing groups into C-H bonds to form heterocyclic structures. nih.gov

By incorporating these rigid building blocks into a peptide sequence, the torsional angles (φ, ψ, and ω) of the peptide backbone are restricted. nih.gov While this compound itself is a linear amino acid, its side chain offers a functional handle (the protected hydroxyl group) that could be used as an anchor point for cyclization. After deprotection of the benzyloxy group, the resulting alcohol could be reacted with the peptide backbone or another side chain to form a lactone or other cyclic ether structures, thereby creating a constrained analogue.

Role in Peptide Mimetics Research

Peptide mimetics (or peptidomimetics) are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability, oral bioavailability, and biological activity. researchgate.net Non-natural amino acids, including this compound and its derivatives, are crucial tools in this field. chemimpex.com

The incorporation of such synthetic amino acids into a peptide sequence serves several purposes in peptidomimetics research:

Enhanced Stability: Natural peptides are often rapidly degraded by proteases in the body. Introducing non-natural residues can disrupt the recognition sites for these enzymes, thereby increasing the peptide's half-life.

Introduction of Novel Functionality: The side chain of this compound contains a protected hydroxyl group. This functionality can be used to attach other molecules, such as fluorescent probes, cytotoxic drugs (in the context of antibody-drug conjugates), or moieties that improve solubility or cell permeability. chemimpex.com

Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with synthetic analogues like norvaline derivatives, researchers can gain detailed insights into the specific interactions between a peptide and its receptor. chemimpex.com This information is invaluable for designing more effective peptide-based therapeutics. researchgate.net

Advanced Methodologies and Future Research Perspectives

Chemoenzymatic Synthesis of Related Amino Acid Derivatives

The integration of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach to creating complex and stereochemically defined amino acid derivatives. This strategy leverages the high selectivity and mild reaction conditions of enzymes, which can overcome challenges faced by purely chemical methods, such as poor stereoselectivity and the need for extensive protecting group manipulations. nih.gov

Enzymes can be applied to either build the amino acid scaffold or to modify existing structures, such as N-Boc-5-(phenylmethoxy)-DL-norvaline. For instance, engineered enzymes can introduce new functionalities with high precision. A key advantage of using enzymes is their ability to catalyze reactions in aqueous media without the need for protecting groups on certain functionalities, though for peptide synthesis, groups like Boc remain essential. nih.gov

Several classes of enzymes are particularly relevant for generating derivatives from or related to norvaline:

Oxidoreductases (e.g., P450 monooxygenases, dioxygenases): These enzymes are capable of performing selective C-H bond functionalization. nih.gov An engineered P450 enzyme could be used to hydroxylate the side chain of a norvaline precursor at a specific position, which could then be further modified chemically. nih.gov This approach has been successfully used in the chemoenzymatic synthesis of complex molecules and natural products. nih.gov

Aminotransferases (Transaminases): These enzymes can form chiral amines by transferring an amino group to a prochiral α-keto acid, thereby setting the α-carbon stereochemistry. nih.gov This is a highly effective method for producing enantiomerically pure L- or D-amino acids.

Lyases: Carbon-nitrogen lyases can catalyze the addition of amines to C=C double bonds, providing a route to various N-substituted amino acids.

Lipases and Acylases: These are widely used for the kinetic resolution of racemic amino acids or their derivatives, providing access to enantiopure forms. rsc.org

The table below summarizes potential applications of various enzyme classes in the synthesis of this compound derivatives.

| Enzyme Class | Potential Application | Example Transformation |

| P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation of the side chain. | Introduction of a hydroxyl group at the C4 position of a norvaline backbone. |

| Aminotransferases | Asymmetric synthesis of the amino acid from a corresponding α-keto acid precursor. | Stereoselective amination of 2-oxo-5-(phenylmethoxy)pentanoic acid. |

| Lipases/Acylases | Kinetic resolution of racemic N-acetylated or esterified norvaline derivatives. | Selective hydrolysis of one enantiomer of N-acetyl-5-(phenylmethoxy)-DL-norvaline. |

| Lyases | Addition of functional groups across double bonds in precursor molecules. | Synthesis of precursors containing unsaturated side chains for further functionalization. |

Green Chemistry Approaches in Amino Acid Protecting Group Chemistry

The principles of green chemistry are increasingly influencing the synthesis of peptides and their constituent amino acids, with a major focus on reducing the use of hazardous solvents and improving atom economy. researchgate.net Traditional solid-phase peptide synthesis (SPPS) heavily relies on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are associated with significant health and environmental concerns. rsc.orgnih.gov

Research into greener alternatives has identified several promising solvents that are compatible with protecting groups like tert-butyloxycarbonyl (Boc). rsc.orgnih.gov Propylene carbonate, for example, has been demonstrated as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis using Boc/benzyl (B1604629) protecting groups, with chemical yields comparable to those obtained in conventional solvents. rsc.orgrsc.org Other solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are also being explored as sustainable replacements for hazardous solvents in all steps of SPPS, including coupling, washing, and deprotection. acs.org

The deprotection of the Boc group, which traditionally requires strong acids like trifluoroacetic acid (TFA), is another area of focus for green chemistry. uwec.edu While TFA is effective, its use contributes to the generation of hazardous waste. advancedchemtech.com The development of TFA-free cleavage protocols is an active area of research aimed at improving the sustainability of peptide synthesis. advancedchemtech.com Furthermore, catalyst-free deprotection methods, such as using water at elevated temperatures, represent a sustainable alternative to traditional acid-mediated procedures for removing N-Boc groups from various amines. organic-chemistry.org

The following table compares traditional solvents with greener alternatives in the context of peptide synthesis involving Boc-protected amino acids.

| Solvent | Classification | Key Properties & Applications in Boc Chemistry |

| Dichloromethane (DCM) | Traditional / Hazardous | Commonly used for Boc deprotection (with TFA) and coupling steps. rsc.org |

| N,N-Dimethylformamide (DMF) | Traditional / Hazardous | Widely used for coupling and washing steps in SPPS. rsc.orgnih.gov |

| Propylene Carbonate (PC) | Green Alternative | Aprotic polar solvent; suitable for Boc/benzyl solution-phase synthesis and deprotection. rsc.orgrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Eco-friendly solvent suitable for coupling, washing, and Fmoc removal steps in GSPPS. acs.org |

| Ethyl Acetate (EtOAc) | Green Alternative | Recommended green solvent used in combination with 2-MeTHF for washing steps. acs.org |

| Water | Greenest Solvent | Can be used as a medium for catalyst-free N-Boc deprotection under reflux conditions. organic-chemistry.org |

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel amino acid derivatives with tailored properties. ijcrt.org These methods allow researchers to predict the structural and energetic consequences of chemical modifications before undertaking synthetic efforts, thereby accelerating the design-build-test cycle.

For a molecule like this compound, computational approaches can provide critical insights into several aspects:

Conformational Analysis: The Boc protecting group can influence the conformational preferences of the amino acid backbone. Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the molecule, both in isolation and when incorporated into a peptide chain. nih.govresearchgate.net Understanding this conformational landscape is crucial for designing peptidomimetics with specific secondary structures.

Peptide Structure Prediction: When incorporated into a peptide, an unnatural amino acid can significantly alter the peptide's folding and stability. MD simulations are used to predict the three-dimensional structure of peptides containing these modified residues. nih.gov Recently, machine learning models trained on MD simulation data have emerged as a way to dramatically accelerate the prediction of structural ensembles for peptides. rsc.org

Ligand-Receptor Interactions: If the designed peptide is intended to bind to a biological target, molecular docking and MD simulations can predict the binding mode and affinity. This allows for the in-silico screening of various derivatives of this compound to identify candidates with improved binding characteristics.

The table below outlines key computational methods and their specific applications in the design of derivatives based on this compound.

| Computational Method | Application in Derivative Design | Predicted Outcome |

| Quantum Mechanics (QM) | Calculation of electronic properties and reaction energetics. | Reaction barriers for synthetic steps, charge distribution, molecular orbital energies. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time to explore conformational space. nih.gov | Preferred backbone and side-chain conformations, peptide folding dynamics, binding stability. nih.gov |

| Molecular Docking | Prediction of the binding orientation of a molecule to a target receptor. | Binding pose, initial estimation of binding affinity. |

| QM/MM Methods | Hybrid method combining QM accuracy for a reactive site with MM efficiency for the environment. | Detailed analysis of enzyme-catalyzed reactions or interactions in a binding pocket. |

| Machine Learning (ML) | Training models on large datasets (e.g., from MD) to make rapid predictions. rsc.org | High-throughput prediction of peptide structural ensembles. rsc.org |

Emerging Synthetic Strategies for Unnatural Amino Acids

The field of organic synthesis is continually evolving, providing new and powerful tools for the construction of unnatural amino acids. These emerging strategies often provide access to novel chemical structures under milder conditions and with greater efficiency than traditional methods.

One of the most significant recent advances is the application of photoredox catalysis . chemrxiv.org This strategy uses visible light to initiate single-electron transfer processes, generating radical intermediates that can participate in a wide range of bond-forming reactions. rsc.org Photoredox catalysis has been successfully applied to the synthesis of unnatural α-amino acids by enabling the use of readily available precursors like carboxylic acids and aliphatic alcohols. chemrxiv.orgnih.gov This method is powerful for creating new carbon-carbon bonds on the amino acid scaffold, allowing for the introduction of diverse side chains. princeton.edu

A particularly innovative approach combines photoredox catalysis with enzymatic catalysis. acs.org In such systems, a photocatalyst generates a radical species that is then intercepted by an enzyme's active site, which controls the stereochemical outcome of the subsequent bond formation. acs.org This synergistic approach merges the bond-forming capability of radical chemistry with the unparalleled stereocontrol of biocatalysis, enabling the synthesis of complex amino acids with multiple stereocenters. acs.org

The table below summarizes key features of these emerging synthetic strategies.

| Synthetic Strategy | Core Principle | Advantages for Synthesizing Derivatives |

| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates from stable precursors. chemrxiv.org | Mild reaction conditions, high functional group tolerance, use of abundant starting materials (e.g., alcohols, carboxylic acids). nih.govprinceton.edu |

| Metallaphotoredox Catalysis | Combines photoredox catalysis with a transition metal (e.g., nickel) catalyst for cross-coupling reactions. princeton.edu | Enables coupling of diverse electrophiles, such as aryl halides, to the amino acid scaffold. princeton.edu |

| Combined Photocatalysis and Biocatalysis | A photocatalyst generates a radical which is then utilized by an engineered enzyme to form a new bond with high stereoselectivity. acs.org | Unprecedented control over stereochemistry in radical reactions, synthesis of products with multiple adjacent stereocenters. acs.org |

Future Directions in Utilizing this compound as a Versatile Synthon

A synthon is a conceptual building block used in retrosynthetic analysis. This compound is a highly versatile synthon due to its distinct, orthogonally protected functional groups. The Boc group on the α-amine is acid-labile, while the benzyl ether protecting the side-chain hydroxyl group can be removed via hydrogenolysis. peptide.com This orthogonality is crucial for its application in complex multi-step syntheses.

Future applications of this compound as a synthon are likely to expand in several key areas:

Peptide Synthesis and Modification: The most direct application is its incorporation into peptides via SPPS. uwec.edu After incorporation, the benzyl group on the side chain can be selectively removed, revealing a hydroxyl group. This hydroxyl can serve as a handle for further modifications, such as glycosylation, phosphorylation, or attachment of fluorescent labels or drug payloads.

Synthesis of Peptidomimetics: The ability to modify the side chain allows for the creation of peptidomimetics with enhanced stability and altered pharmacological properties. For example, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, or used as a branching point for constructing more complex side chains. nih.gov

Scaffold for Drug Discovery: Beyond peptides, the amino acid scaffold itself is valuable. The functionalized side chain can be elaborated into various heterocyclic systems or other complex structures found in natural products and pharmaceuticals. For instance, derivatives like 5-hydroxy-4-oxo-L-norvaline are known biologically active natural products. researchgate.net

The table below outlines potential synthetic transformations and applications for this compound.

| Functional Group | Deprotection/Reaction | Potential Application |

| N-Boc Group | Acidolysis (e.g., TFA) | Enables peptide chain elongation in SPPS. uwec.edu |

| Carboxylic Acid | Activation (e.g., with DIC/Oxyma) | Coupling to the N-terminus of a peptide chain or other amine-containing molecules. nih.gov |

| Phenylmethoxy Group | Hydrogenolysis (e.g., H₂, Pd/C) | Unveils a primary alcohol on the side chain for post-synthetic modification. |

| Resulting -CH₂OH | Oxidation / Etherification / Esterification | Introduction of new functional groups (aldehyde, acid), attachment of probes, drugs, or sugars. |

By leveraging these advanced methodologies, researchers can continue to develop novel derivatives and applications for this compound, further establishing its role as a valuable component in the toolbox of synthetic and medicinal chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.